![molecular formula C13H10ClNO3 B183057 2-(Benzyloxy)-4-chloro-1-nitrobenzene CAS No. 84437-61-6](/img/structure/B183057.png)
2-(Benzyloxy)-4-chloro-1-nitrobenzene
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(Benzyloxy)-4-chloro-1-nitrobenzene,” focusing on unique applications across different fields:
Pharmaceutical Intermediate
“2-(Benzyloxy)-4-chloro-1-nitrobenzene” is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it’s involved in the preparation of sequential polypeptides and acts as a reagent for the synthesis of multidentate chelating ligands .
Synthesis of Benzyl Ethers and Esters
This compound serves as a reagent in the synthesis of benzyl ethers and esters, providing a mild and convenient method for preparing these functional groups, which are crucial in organic synthesis .
Antimicrobial Activity
Derivatives of “2-(Benzyloxy)-4-chloro-1-nitrobenzene” have been studied for their antimicrobial activity, indicating potential use in developing new antimicrobial agents .
Conformational Studies
The benzyloxy group in this compound has been used to study conformational changes in molecular structures, which is important for understanding chemical reactivity and designing drugs .
Anti-tubercular Agents
It has been used in the design and synthesis of novel compounds with potential anti-tubercular activity, which is crucial given the ongoing fight against tuberculosis .
Antibacterial Agents
The compound has found application in the synthesis of oxazolidin-2-one-based antibacterial agents, which have a unique mechanism of action and are important for treating bacterial infections .
Enzyme-catalyzed Synthesis
“2-(Benzyloxy)-4-chloro-1-nitrobenzene” is used as an intermediate in enzyme-catalyzed reactions, such as those involving lipase, to produce enantiomerically pure compounds important for pharmaceuticals .
Suzuki–Miyaura Coupling
This compound is also relevant in the preparation of boron reagents used in Suzuki–Miyaura coupling, a widely-used reaction in synthetic organic chemistry to form carbon-carbon bonds .
Each application demonstrates the versatility and importance of “2-(Benzyloxy)-4-chloro-1-nitrobenzene” in scientific research and highlights its potential for contributing to various fields.
Thermo Fisher Scientific , Beilstein Journal of Organic Chemistry Academia.edu MDPI Photochem Royal Society of Chemistry Springer Link Oxford Academic Royal Society of Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-nitro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFSVORMROOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516474 |
Source
|
Record name | 2-(Benzyloxy)-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-chloro-1-nitrobenzene | |
CAS RN |
84437-61-6 |
Source
|
Record name | 2-(Benzyloxy)-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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